Lipophilicity (XLogP3) Modulation Relative to Des-Hydroxymethyl and Des-Methyl Analogs
The target compound exhibits a calculated XLogP3 of 0.4, positioning it between the more lipophilic des-hydroxymethyl analog ethyl 4-methyl-1,3-oxazole-5-carboxylate (XLogP3 = 1.3) and the more hydrophilic des-methyl analog ethyl 2-(hydroxymethyl)oxazole-5-carboxylate (XLogP3 = 0) [1][2][3]. This intermediate lipophilicity is a consequence of the simultaneous presence of the 2-hydroxymethyl (polar) and 4-methyl (non-polar) substituents.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | Ethyl 4-methyl-1,3-oxazole-5-carboxylate (CAS 20485-39-6): 1.3; Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate (CAS 172991-73-0): 0 |
| Quantified Difference | Target XLogP3 is 0.9 units lower than des-hydroxymethyl analog and 0.4 units higher than des-methyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The intermediate lipophilicity may offer a distinct solubility–permeability balance, making the compound suitable for hit-to-lead campaigns where neither highly polar nor highly non-polar starting points are desired.
- [1] PubChem Compound Summary for CID 155820046, Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate; XLogP3-AA = 0.4. View Source
- [2] PubChem Compound Summary for CID 88558, Ethyl 4-methyloxazole-5-carboxylate; XLogP3-AA = 1.3. View Source
- [3] PubChem Compound Summary for CID 97033560, Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate; XLogP3-AA = 0. View Source
